

Application Notes and Protocols for Sample Preparation in Citrinin Analysis

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Compound of Interest		
Compound Name:	Citrinin-13C13	
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Introduction

Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus.[1][2] It is a known nephrotoxin, meaning it has toxic effects on the kidneys, and can contaminate a wide range of food and feed commodities, including cereals, grains, red yeast rice, fruits, and spices.[3][4] The analysis of citrinin is often challenging due to its presence at trace levels and the complexity of food and biological matrices, which contain numerous interfering compounds.[5] Effective sample preparation is therefore a critical step to isolate citrinin, remove interferences, and concentrate the analyte before instrumental analysis, ensuring accurate and reliable quantification.[5][6]

This document provides a comprehensive overview of common sample preparation techniques for citrinin analysis, complete with detailed protocols and performance data, aimed at researchers, scientists, and professionals in food safety and drug development.

Overview of Sample Preparation Techniques

The choice of a sample preparation method depends on the matrix complexity, the required sensitivity, and the analytical technique employed, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [5][7] Key techniques include:

• Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from a liquid sample, while interferences pass through. [6][8] It offers higher selectivity and



recovery compared to simpler methods.[5][8]

- Immunoaffinity Columns (IAC): A highly selective form of SPE, IACs use monoclonal
 antibodies immobilized on a solid support that specifically bind to citrinin.[6][9] This high
 specificity results in very clean extracts and improved sensitivity, making it suitable for
 complex matrices.[9][10]
- Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made binding sites that recognize a specific target molecule, offering another selective SPE approach.[11][12]
- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for
 pesticide analysis, the QuEChERS method has been widely adapted for mycotoxins.[3][13] It
 involves a two-step process: an initial extraction with an organic solvent (typically
 acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE)
 cleanup step to remove interferences.[3][6][8] It is known for its simplicity and high
 throughput.[7]
- Liquid-Liquid Extraction (LLE): A conventional method based on the differential solubility of citrinin between two immiscible liquid phases, often an aqueous phase and an organic solvent.[14][15] While fundamental, it can be time-consuming and less clean compared to modern techniques.[5][14]
- Protein Precipitation: Specifically used for biological fluids like blood plasma, this method involves adding a solvent (e.g., acetonitrile) to precipitate proteins, which are then removed by centrifugation, leaving the analyte in the supernatant.[1][16]

Data Presentation: Performance of Citrinin Sample Preparation Methods

The following table summarizes the performance of various sample preparation techniques for citrinin analysis across different matrices as reported in the scientific literature.



Matrix	Sample Preparati on Techniqu e	Analytical Method	Recovery (%)	LOD	LOQ	Referenc e(s)
Cereals (Wheat, Barley, etc.)	Immunoaffi nity Column (IAC)	HPLC-FLD	80 - 110%	3 μg/kg	10 μg/kg	[7][17][18]
Cereals	QuEChER S	LC-MS/MS	70 - 110%	0.1 - 5.0 μg/kg	0.5 - 10.0 μg/kg	[7]
Red Yeast Rice	Immunoaffi nity Column (IAC)	HPLC-FLD	80.4 - 97.1%	3 μg/kg	10 μg/kg	[18][19]
Red Yeast Rice	QuEChER S	UHPLC- MS/MS	82 - 104%	0.07 μg/kg	0.24 μg/kg	[13]
Red Yeast Rice Supplemen ts	QuEChER S	LC-MS/MS	90 - 110%	-	20 μg/kg	[20]
Spices	Immunoaffi nity Column (IAC)	HPLC-FLD	>80%	1 μg/kg	3 μg/kg	[9]
Infant Cereals	Immunoaffi nity Column (IAC)	HPLC-FLD	>80%	0.1 μg/kg	0.25 μg/kg	[9]
Fruits (Apple, Pear)	Methanol Extraction (No Cleanup)	HPLC	84 - 101%	0.001 μg/g	0.003 μg/g	[10]



Human Blood Plasma	Protein Precipitatio n	LC-MS/MS	-	0.07 ng/mL	0.15 ng/mL	[1][16]
Human Urine	Immunoaffi nity Column (IAC)	LC-MS/MS	-	0.02 ng/mL	0.05 ng/mL	[1][16]
Animal Feed	Immunoaffi nity Column (IAC)	HPLC-FLD	80 - 110%	3 μg/kg	10 μg/kg	[21]
Meat Products	Immunoaffi nity Column (IAC)	HPLC-FLD	-	0.083 ng/g	0.25 ng/g	[22]

LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; UHPLC-MS/MS: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

Protocol 1: Immunoaffinity Column (IAC) Cleanup for Cereals and Spices

This protocol is a highly selective method suitable for complex matrices prior to HPLC-FLD or LC-MS/MS analysis.[4][9]

A. Materials

- Homogenized sample (e.g., ground cereal or spice)
- Extraction Solvent: Methanol:Water (75:25, v/v) or Acetonitrile-based solvent[17]



- Phosphate-Buffered Saline (PBS)
- Citrinin-specific Immunoaffinity Columns (e.g., EASI-EXTRACT® CITRININ)[4][9]
- Wash Solution: PBS or 0.1% Tween 20 in phosphoric acid buffer[5][9]
- Elution Solvent: Methanol[5][17]
- Mechanical shaker
- Centrifuge and tubes
- Filter paper (e.g., Whatman No. 113)[9]
- B. Procedure
- Extraction:
 - Weigh 25 g of the homogenized sample into a flask.[17]
 - Add 100 mL of methanol:water (75:25, v/v).[17]
 - Shake vigorously on a mechanical shaker for 60 minutes.[17]
 - Filter the extract through fluted filter paper.[17]
- Dilution:
 - Take a specific volume of the filtered extract (e.g., 10 mL) and dilute it with PBS (e.g., 90 mL) to ensure compatibility with the IAC antibody.[5][17]
- Column Loading:
 - Pass the diluted extract through the citrinin immunoaffinity column at a slow, steady flow rate of approximately 1-2 mL/min.[9][17] The antibodies in the column will specifically bind to the citrinin.[5]
- Washing:

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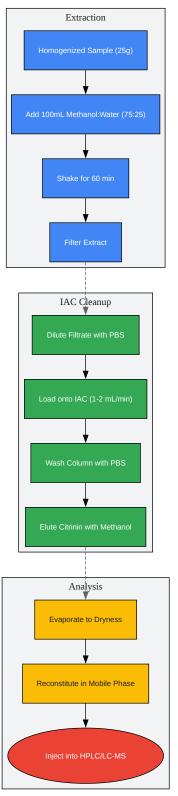


 Wash the column with 10 mL of PBS to remove unbound matrix components and impurities.[5][17]

• Elution:

- Elute the bound citrinin from the column by slowly passing 1.5-2 mL of methanol through the column and collect the eluate in a clean vial.[17][21]
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of HPLC mobile phase for analysis.[7][17]





Workflow for Immunoaffinity Column (IAC) Cleanup

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Workflow for Immunoaffinity Column (IAC) Cleanup



Protocol 2: QuEChERS Method for Cereals and Spices

This protocol offers a streamlined and efficient alternative for the extraction and cleanup of citrinin from complex matrices.[3]

A. Materials

- Homogenized sample (e.g., ground cereal or spice)
- 50 mL centrifuge tubes
- Extraction Solvent: Acetonitrile containing 1% acetic acid or formic acid[3][7]
- QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[7]
- Dispersive SPE (d-SPE) tubes containing sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA)[7]
- High-speed centrifuge
- Vortex mixer

B. Procedure

- Sample Hydration & Extraction:
 - Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube. [3][7]
 - (For dry samples like cereals) Add 10 mL of water and let it hydrate for 15-30 minutes.[5]
 [7]
 - Add 10 mL of acetonitrile containing 1% formic or acetic acid.[3][7]
- Salting-Out Extraction:
 - Add the QuEChERS extraction salt mixture to the tube.[3][7]

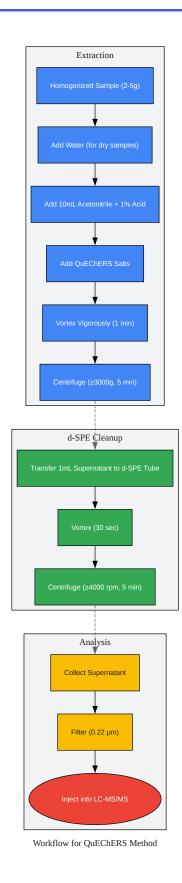
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- Immediately cap and shake vigorously for 1 minute to ensure thorough mixing and prevent salt agglomeration.[3][7]
- o Centrifuge at ≥ 3000 g for 5 minutes.[7]
- Dispersive SPE (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing
 150 mg MgSO₄ and 50 mg PSA.[3][7]
 - Vortex the d-SPE tube for 30 seconds.[3]
 - Centrifuge at high speed (≥4000 rpm) for 5 minutes.[3][5]
- Final Preparation:
 - Collect the supernatant.
 - Filter the supernatant through a 0.22 μm filter before LC-MS/MS analysis.[7]





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Workflow for QuEChERS Method



Protocol 3: Protein Precipitation for Citrinin in Human Blood Plasma

This protocol is a straightforward method for cleaning up biological fluid samples prior to LC-MS/MS analysis.[1][16]

A. Materials

- Human blood plasma sample
- Acetonitrile
- Microcentrifuge tubes
- · High-speed microcentrifuge
- B. Procedure
- · Precipitation:
 - Place a known volume of blood plasma (e.g., 100 μL) into a microcentrifuge tube.
 - Add a precipitating agent, typically 2-3 volumes of cold acetonitrile (e.g., 200-300 μL).
- Mixing and Incubation:
 - Vortex the sample vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.
 - Incubate the sample, often at a low temperature (e.g., -20°C) for about 10-20 minutes, to enhance protein precipitation.
- · Centrifugation:
 - Centrifuge the tube at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection:

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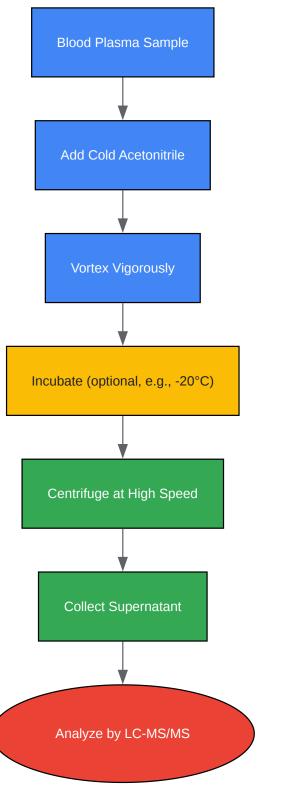


• Carefully collect the supernatant, which contains the citrinin, without disturbing the protein pellet.

• Final Preparation:

 The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if further concentration is needed.[16]





Workflow for Protein Precipitation (Blood Plasma)

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Workflow for Protein Precipitation (Blood Plasma)



Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and sensitive analysis of citrinin. For complex food and feed matrices, highly selective methods like Immunoaffinity Column (IAC) cleanup provide exceptionally clean extracts, making them ideal for achieving low detection limits.[6][9] The QuEChERS method offers a balance of effectiveness, speed, and simplicity, rendering it suitable for high-throughput screening of multiple mycotoxins, including citrinin.[7][23] For biological samples such as plasma, protein precipitation is a rapid and effective initial cleanup step.[1] The ultimate choice should be guided by the specific matrix, required limits of quantification, available instrumentation, and the overall analytical objective.[5][7]

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